molecular formula C25H29N5O B2942038 (4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021035-67-5

(4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2942038
CAS No.: 1021035-67-5
M. Wt: 415.541
InChI Key: FTYRUMVHWJZTOL-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates key pharmacophores, including a pyridazine ring and a piperazine moiety, which are commonly found in biologically active molecules. These structural features suggest potential for interaction with various enzymatic targets and receptor systems, particularly in the central nervous system. Compounds with similar substructures have been investigated for their analgesic and anti-inflammatory properties, demonstrating effects that can surpass standard therapeutics like diclofenac sodium in preclinical models . Furthermore, the piperazine and dimethylaminophenyl groups are frequently utilized in the development of ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors . This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE), as compounds in this class may possess hazardous properties .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-18-5-6-21(17-19(18)2)23-11-12-24(27-26-23)29-13-15-30(16-14-29)25(31)20-7-9-22(10-8-20)28(3)4/h5-12,17H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYRUMVHWJZTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves the following steps:

  • A starting material of 4-(dimethylamino)benzaldehyde is reacted with hydrazine hydrate to form 4-(dimethylamino)phenylhydrazone.

  • The hydrazone is then condensed with 3,4-dimethylphenylacetyl chloride to form the intermediate 3,4-dimethylphenylhydrazone.

  • The final step involves the cyclization of this intermediate with 1-(4-piperazinyl)pyridazine to yield the target compound.

Industrial Production Methods: In industrial settings, the production of (4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone can be scaled up using similar synthetic routes with optimized reaction conditions to improve yield and efficiency. This may involve the use of automated reactors, controlled temperature conditions, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound may undergo oxidation to form various oxidized derivatives.

  • Reduction: The reduction can lead to the formation of reduced analogs.

  • Substitution: It can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution conditions: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products: The major products depend on the type of reaction it undergoes. For instance, oxidation could lead to quinone-like structures, while reduction may result in amine derivatives.

Scientific Research Applications

In Chemistry: The compound is valuable for studying reaction mechanisms and for use as an intermediate in organic synthesis.

In Biology and Medicine: Its potential bioactivity makes it a candidate for pharmaceutical research, particularly for designing new therapeutic agents.

In Industry: The compound could be utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The specific mechanism by which (4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone exerts its effects would depend on its biological target. Generally, it may interact with cellular proteins or receptors, influencing various signaling pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for substituent effects, synthetic pathways, and hypothesized biological activities:

Compound Name Key Substituents Structural Features Hypothesized Activity/Applications References
(4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone - 4-(Dimethylamino)phenyl
- 6-(3,4-Dimethylphenyl)pyridazin-3-yl
- Piperazine linkage
Electron-rich aryl groups; steric bulk from dimethylphenyl CNS targets (e.g., serotonin/dopamine receptors)
(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone - Chloropyrimidine
- Triazole-phenyl
- 4-Methylpiperazine
Nitrogen-rich heterocycles; halogen substitution Kinase inhibition or antimicrobial activity
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone - 3-Chloro-4-methylphenyl
- 4-Nitrophenyl
Electron-withdrawing nitro group; chloro substituent Potential adrenergic receptor modulation
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine - 4-Methylphenyl
- Pyrazole
Smaller heterocyclic substituent (pyrazole) on pyridazine Anticancer or anti-inflammatory agents

Key Findings:

  • Electron-Donating vs. In contrast, the nitro group in the 4-nitrophenyl analog () may reduce electron density, favoring interactions with hydrophobic pockets .
  • Heterocycle Diversity : The triazole-containing compound () introduces additional hydrogen-bonding sites, which could enhance selectivity for enzymes like kinases . The pyrazole-substituted pyridazine () offers a smaller heterocyclic profile, possibly improving membrane permeability .
  • Steric Effects : The 3,4-dimethylphenyl group in the main compound introduces steric hindrance, which might reduce off-target interactions compared to the simpler 4-methylphenyl group in .

Biological Activity

The compound (4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a piperazine ring, a pyridazine moiety, and a dimethylamino group, which are known to influence its pharmacological properties. The chemical structure can be represented as follows:

C21H24N4O\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. It is particularly noted for its affinity towards dopamine receptors, specifically the D3 subtype. Research indicates that similar compounds have shown selectivity for D3 over D2 receptors, which is crucial for therapeutic applications in neuropsychiatric disorders .

2. Inhibition Studies

Recent studies have demonstrated that derivatives of this compound can inhibit certain kinases associated with cancer progression. For instance, compounds with similar structures have been reported to inhibit mutant forms of protein tyrosine kinase KIT and PDGFRA, which are implicated in gastrointestinal stromal tumors (GIST) .

Case Study 1: Antidepressant Activity

A study investigating the antidepressant-like effects of piperazine derivatives found that compounds similar to the one exhibited significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties. The mechanism was linked to modulation of serotonergic and dopaminergic pathways .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of related compounds revealed that they effectively inhibited cell proliferation in various cancer cell lines through apoptosis induction. The study provided evidence of the compound's ability to activate caspase pathways, leading to programmed cell death .

Data Tables

Activity Target IC50 (nM) Reference
Dopamine D3 receptorHigh affinity1.2
KIT/PDGFRAKinase inhibitionSubnanomolar
Cell proliferationCancer cell linesVaries

Q & A

Q. Q1. What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer: Synthesis typically involves coupling piperazine derivatives with substituted pyridazine moieties under reflux conditions. For example, similar methanone derivatives were synthesized using solvents like toluene, methanol, or DMF under nitrogen atmosphere . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Elemental analysis (e.g., C, H, N) and NMR spectroscopy (¹H/¹³C) are critical for confirming purity and structural integrity .

Q. Q2. How can researchers validate the electronic structure and substituent effects of this compound?

Methodological Answer: UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., toluene, acetonitrile) can reveal electronic transitions and substituent-dependent spectral shifts. Ground-state dipole moments may be estimated using solvatochromic shifts, while excited-state dipole moments are calculated via Stokes shifts . Computational methods (DFT, TD-DFT) further validate electronic distributions and charge transfer properties.

Q. Q3. What analytical techniques are recommended for characterizing solubility and stability?

Methodological Answer:

  • Solubility: Perform saturation shake-flask experiments in solvents like DMSO, water, or ethanol, followed by HPLC-UV quantification .
  • Stability: Accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and varying pH (1–13) with LC-MS monitoring to identify degradation products .

Advanced Research Questions

Q. Q4. How do steric and electronic properties of the 3,4-dimethylphenyl group influence binding to biological targets?

Methodological Answer:

  • Molecular Docking: Compare binding affinities of the compound and analogs (e.g., with unsubstituted phenyl) against target proteins (e.g., kinases) using AutoDock or Schrödinger Suite.
  • SAR Studies: Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups) and assess activity via enzymatic assays (e.g., IC₅₀ determinations) .
  • Crystallography: Resolve ligand-protein co-crystals to visualize steric interactions (e.g., π-π stacking with dimethyl groups) .

Q. Q5. What strategies resolve contradictions in observed vs. predicted metabolic stability data?

Methodological Answer:

  • In Vitro Assays: Use liver microsomes (human/rat) to measure intrinsic clearance (CLint) and compare with in silico predictions (e.g., QSAR models).
  • Isotope Labeling: Track metabolites via ¹⁴C-labeled compound and LC-MS/MS to identify discrepancies (e.g., unanticipated CYP450-mediated oxidation) .
  • CYP Inhibition Studies: Test for enzyme-specific inhibition to explain outlier data .

Q. Q6. How can researchers assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Hydrolysis Kinetics: Monitor degradation in buffered aqueous solutions (pH 4–9) at 25°C using LC-UV.
  • Photolysis: Expose to UV light (λ = 254–365 nm) and quantify degradation products via HRMS.
  • Ecotoxicology: Conduct Daphnia magna or algae growth inhibition tests to estimate EC₅₀ values .

Q. Q7. What computational approaches predict its interactions with membrane transporters (e.g., P-gp)?

Methodological Answer:

  • MD Simulations: Model lipid bilayer interactions using GROMACS to assess passive diffusion.
  • Machine Learning: Train models on datasets like ChEMBL to predict P-gp substrate likelihood.
  • Permeability Assays: Validate predictions using Caco-2 or MDCK cell monolayers .

Contradictions and Mitigation Strategies

Q. Q8. Why do NMR spectra sometimes show unexpected splitting patterns in piperazine derivatives?

Methodological Answer:

  • Dynamic Effects: Piperazine rings exhibit chair-chair flipping, causing averaged signals at room temperature. Use variable-temperature NMR (e.g., -40°C to 60°C) to "freeze" conformers and resolve splitting .
  • Impurity Interference: Trace solvents (e.g., DMF) or residual reagents may cause splitting. Repurify via preparative HPLC .

Q. Q9. How to address discrepancies between theoretical and experimental logP values?

Methodological Answer:

  • Measurement Variability: Standardize shake-flask conditions (pH, temperature) and validate via three independent replicates.
  • Computational Refinement: Use fragment-based methods (e.g., ALOGPS) instead of atom-additive models (e.g., XLogP3) for polar groups like dimethylamino .

Safety and Handling in Academic Settings

Q. Q10. What precautions are essential for handling this compound in vitro?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform synthesis/purification in fume hoods due to potential dust/aerosol formation .
  • Waste Disposal: Neutralize acidic/basic residues before aqueous disposal and incinerate organic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.